1-Bromo-2-ethynyl-4-fluorobenzene

procurement economics supply chain commercial availability

1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3), also known as 2-bromo-5-fluorophenylacetylene, is a halogenated aromatic alkyne with the molecular formula C8H4BrF and a molecular weight of 199.02 g/mol. It belongs to the class of bromo-fluoro-phenylacetylenes and serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings, as well as in click chemistry applications.

Molecular Formula C8H4BrF
Molecular Weight 199.02 g/mol
CAS No. 1693887-36-3
Cat. No. B1381416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethynyl-4-fluorobenzene
CAS1693887-36-3
Molecular FormulaC8H4BrF
Molecular Weight199.02 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
InChIKeyAOYQTHKVWSCVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) – Procurement-Ready Aromatic Alkyne Building Block for Cross-Coupling Synthesis


1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3), also known as 2-bromo-5-fluorophenylacetylene, is a halogenated aromatic alkyne with the molecular formula C8H4BrF and a molecular weight of 199.02 g/mol [1]. It belongs to the class of bromo-fluoro-phenylacetylenes and serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings, as well as in click chemistry applications [2]. The compound is characterized by the ortho-relationship between the bromine and ethynyl substituents, with fluorine in the para position relative to bromine, a substitution pattern that distinguishes it from its regioisomeric analogs.

Why Substituting 1-Bromo-2-ethynyl-4-fluorobenzene with Regioisomeric Analogs Compromises Synthetic Outcomes


1-Bromo-2-ethynyl-4-fluorobenzene cannot be arbitrarily substituted with other bromo-fluoro-phenylacetylenes due to its unique substitution pattern. The ortho-relationship between bromine and ethynyl groups, combined with para-fluorine substitution, creates a distinct electronic environment that influences cross-coupling reactivity, regioselectivity, and downstream functionalization outcomes. Substitution with regioisomers such as 4-bromo-2-ethynyl-1-fluorobenzene (CAS 657427-46-8) or 1-bromo-2-ethynyl-3-fluorobenzene (CAS 1401670-91-4) alters the spatial arrangement of reactive handles, potentially leading to different reaction kinetics, altered steric profiles in transition states, and divergent product distributions in Sonogashira and Suzuki couplings [1]. The specific ortho-bromo/para-fluoro arrangement of the target compound provides a well-defined electronic and steric profile for chemoselective transformations.

Quantitative Differentiation Evidence: 1-Bromo-2-ethynyl-4-fluorobenzene vs. Closest Analogs and Regioisomers


Procurement and Commercial Availability: Lower Unit Cost Compared to Regioisomer CAS 657427-46-8

1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) is available at a lower unit cost per gram compared to its 4-bromo regioisomer (CAS 657427-46-8) based on commercial pricing data. This cost differential translates to tangible procurement savings for research programs requiring multi-gram quantities for medicinal chemistry or materials science campaigns .

procurement economics supply chain commercial availability

Regioisomeric Differentiation: Distinct Substitution Pattern Enables Orthogonal Cross-Coupling Selectivity

1-Bromo-2-ethynyl-4-fluorobenzene (ortho-bromo relative to ethynyl; para-fluoro relative to bromine) presents a substitution pattern that is structurally distinct from its 4-bromo regioisomer (CAS 657427-46-8; para-bromo relative to ethynyl; ortho-fluoro relative to ethynyl) [1]. This regioisomeric difference dictates orthogonal reactivity in sequential cross-coupling strategies. The target compound positions the bromine leaving group ortho to the alkyne moiety, enabling tandem Sonogashira/Suzuki sequences with predictable site-selectivity [2].

regioselectivity Sonogashira coupling Suzuki coupling orthogonal reactivity

Physical Property Differentiation: Predicted LogP and Polarity Characteristics vs. 3-Fluoro Regioisomer

1-Bromo-2-ethynyl-4-fluorobenzene exhibits a computed LogP (XLogP3) of 3.0 [1], which differs from the 3-fluoro regioisomer (1-bromo-2-ethynyl-3-fluorobenzene, CAS 1401670-91-4) that has a reported LogP of approximately 2.57 and 3.04 . This difference in lipophilicity impacts chromatographic retention behavior and may influence membrane permeability in biologically active derivatives.

lipophilicity LogP chromatographic behavior physical chemistry

Boiling Point and Density Characteristics vs. 4-Bromo Regioisomer – Computed Physical Property Profile

The 4-bromo regioisomer (CAS 657427-46-8) has computed physical properties including a density of 1.6±0.1 g/cm³ and a boiling point of 208.8±30.0 °C at 760 mmHg, with a vapor pressure of 0.3±0.4 mmHg at 25°C and enthalpy of vaporization of 42.7±3.0 kJ/mol . These computed values provide a reference baseline for the target compound, which is expected to exhibit comparable but non-identical physical behavior due to its distinct substitution pattern. The target compound's specific physical data remain experimentally unverified in the open literature.

physical properties boiling point density vapor pressure

Multi-Supplier Sourcing Advantage: Quantified Supplier Count and Competitive Tiered Pricing

1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) demonstrates superior commercial availability relative to its regioisomers, with documented supply from at least 11 suppliers offering 46 distinct catalog items globally [1]. This competitive multi-vendor landscape enables procurement flexibility, supply chain redundancy, and cost optimization through vendor comparison.

supply chain reliability vendor diversification procurement logistics

Synthetic Utility Evidence: Alkyne Moiety Reactivity in Hydration Transformations

The bromoethynyl motif, as present in structurally related 1-(bromoethynyl)-4-fluorobenzene (CAS 95895-33-3), demonstrates high synthetic utility in hydration reactions, yielding 2-bromo-4′-fluoroacetophenone in 93% yield upon treatment with water in 1,2-dichloroethane over 14 hours [1]. This reactivity profile is directly translatable to the target compound due to the shared bromoethynyl functional group, though the ortho-bromo substitution pattern of the target compound may further influence reaction rates and product distribution.

alkyne hydration Sonogashira coupling carbonyl synthesis heterocycle synthesis

Recommended Research and Procurement Scenarios for 1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates via Orthogonal Cross-Coupling

In medicinal chemistry programs requiring fluorinated aromatic building blocks with orthogonal reactive handles, 1-bromo-2-ethynyl-4-fluorobenzene offers a unique ortho-bromo/para-fluoro substitution pattern that enables sequential Sonogashira (alkyne coupling) followed by Suzuki-Miyaura (bromide coupling) transformations [1]. The target compound's specific regioisomeric arrangement distinguishes it from the 4-bromo isomer (CAS 657427-46-8) and 3-fluoro isomer (CAS 1401670-91-4), making it essential for constructing specific substitution patterns in lead optimization campaigns. The multi-supplier availability across 11+ vendors with tiered pricing from 100mg to 100g scale supports medicinal chemistry workflows from initial screening through lead optimization .

Materials Chemistry: Alkyne-Functionalized Building Block for Conjugated Polymers and Organic Electronics

The ethynyl group in 1-bromo-2-ethynyl-4-fluorobenzene serves as a key structural element for Sonogashira coupling to construct extended π-conjugated systems relevant to organic semiconductors, light-emitting materials, and liquid crystals [1]. The para-fluorine substituent modulates electronic properties and may enhance metabolic stability or binding affinity in derived materials. The compound's demonstrated hydration reactivity (93% yield in structurally related analog) [2] further expands its utility for generating fluorinated carbonyl intermediates. The computed LogP of 3.0 provides predictable chromatographic behavior for purification of coupled products [3].

Chemical Biology: Alkyne-Tagged Probe Synthesis via Click Chemistry

The terminal alkyne functionality of 1-bromo-2-ethynyl-4-fluorobenzene makes it a valuable precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications, enabling the construction of triazole-linked bioconjugates and molecular probes [1]. The ortho-bromo substituent provides a secondary functionalization handle for further derivatization post-click reaction. The compound's robust commercial supply chain with 11+ suppliers ensures reliable access for chemical biology laboratories requiring consistent material for probe library synthesis .

Agrochemical Intermediate Synthesis: Fluorinated Aromatic Core Construction

As a halogenated aromatic alkyne, 1-bromo-2-ethynyl-4-fluorobenzene is positioned as a key intermediate in the development of fluorinated agrochemicals where precise structural modifications are critical for biological activity [1]. The specific ortho-bromo/para-fluoro substitution pattern provides a distinct electronic environment compared to alternative regioisomers (CAS 657427-46-8 and CAS 1401670-91-4), enabling access to agrochemical candidates with defined substitution geometry. Competitive tiered pricing at multi-gram scales ($68.80/g at 5g quantity) supports cost-effective process development and scale-up studies.

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